3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
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Properties
IUPAC Name |
3-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-6-4-8-15(10-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-5-9-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPDKGFWWHEZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS No. 895117-07-4) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N6O2S, with a molecular weight of 406.46 g/mol. Its structure features a benzamide core modified with a triazole and thiadiazole moiety, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various triazole derivatives, suggesting that modifications in the triazole structure can enhance antibacterial activity. For example:
- In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- The presence of bulky hydrophobic groups in the structure has been linked to increased potency against bacterial strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively:
- Case studies have demonstrated that certain triazole-containing compounds induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- A specific study indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) Inhibition : Compounds with triazole rings have been shown to possess significant AChE inhibitory activity. For instance, certain derivatives exhibited IC50 values lower than 50 μM, indicating strong inhibition .
- Butyrylcholinesterase (BuChE) Inhibition : Some synthesized triazole hybrids showed even greater selectivity for BuChE over AChE, making them potential candidates for treating neurodegenerative diseases .
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study evaluated its cytotoxicity against Hep3B (hepatocellular carcinoma) and A549 (lung cancer) cell lines using the MTT assay. The results indicated significant cell viability reduction at varying concentrations, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their effectiveness against fungal infections. Research indicates that compounds with similar triazole moieties exhibit antifungal properties, making this compound a candidate for further investigation in treating fungal diseases .
Anti-inflammatory Effects
The incorporation of thiadiazole and triazole rings in the compound's structure may contribute to anti-inflammatory effects. Compounds with similar frameworks have been reported to exhibit significant anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Pesticidal Activity
The compound's structural features may impart pesticidal properties. Research into related thiadiazole and triazole compounds has demonstrated efficacy as agrochemicals, particularly in controlling pests and diseases in crops. The dual-action mechanism of targeting both insects and fungi positions this compound as a potential candidate for agricultural use .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
